molecular formula C5H6BrN3 B2714433 6-Bromo-N-methyl-2-pyrazinamine CAS No. 1823878-78-9

6-Bromo-N-methyl-2-pyrazinamine

Cat. No. B2714433
CAS RN: 1823878-78-9
M. Wt: 188.028
InChI Key: XBONNMDYIAXWCW-UHFFFAOYSA-N
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Description

6-Bromo-N-methyl-2-pyrazinamine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 . It has gained popularity among researchers due to its potential applications in various fields.


Synthesis Analysis

The synthesis of pyrazinamine derivatives, such as 6-Bromo-N-methyl-2-pyrazinamine, often involves reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .


Molecular Structure Analysis

The molecular structure of 6-Bromo-N-methyl-2-pyrazinamine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a bromine atom at the 6th position and a methyl group at the 2nd position .


Physical And Chemical Properties Analysis

6-Bromo-N-methyl-2-pyrazinamine has a predicted density of 1.686±0.06 g/cm3 and a predicted boiling point of 268.5±40.0 °C .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research highlights the utilization of brominated compounds, including structures similar to 6-Bromo-N-methyl-2-pyrazinamine, in synthesizing diverse heterocyclic compounds. These synthesized compounds have shown significant cytotoxic effects against various cancer cell lines, emphasizing their potential in developing new anticancer agents (Mohareb & MegallyAbdo, 2015).

Anti-inflammatory Applications

Compounds derived from reactions involving structures akin to 6-Bromo-N-methyl-2-pyrazinamine have been tested as anti-inflammatory agents. Some derivatives demonstrated moderate to potent anti-inflammatory activity, indicating their potential use in treating inflammation-related conditions (Zaki et al., 2006).

Anticancer Activity

The exploration of pyrazole derivatives has revealed compounds with good antineoplastic activity, offering insights into their use as potential anticancer therapies. Notably, specific derivatives showed promising antineoplastic activity in experimental animals, highlighting their potential in cancer treatment strategies (Cheng et al., 1986).

Human Monoamine Oxidase Inhibition

Research on 2-pyrazoline and hydrazone derivatives, which are chemically related to 6-Bromo-N-methyl-2-pyrazinamine, has shown their inhibitory activity on human monoamine oxidase (hMAO). This finding suggests their potential therapeutic application in treating neurological disorders that benefit from hMAO inhibition (Evranos-Aksöz et al., 2014).

Tuberculosis Treatment

The role of pyrazinamide, a compound related to 6-Bromo-N-methyl-2-pyrazinamine, has been emphasized in the treatment of tuberculosis. Pyrazinamide's conversion to pyrazinoic acid and its effect on Mycobacterium tuberculosis membrane energetics and transport functions underpin its significance in shortening tuberculosis therapy (Zhang et al., 2003).

properties

IUPAC Name

6-bromo-N-methylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-7-5-3-8-2-4(6)9-5/h2-3H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBONNMDYIAXWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-N-methyl-2-pyrazinamine

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